3-(Benzyloxy)-2-methylbenzaldehyde

概要

説明

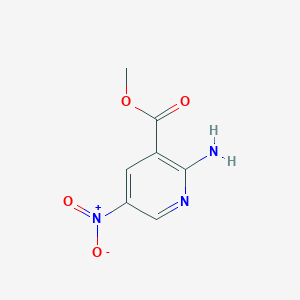

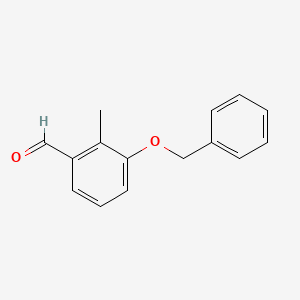

3-(Benzyloxy)-2-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is a benzaldehyde derivative where the benzene ring is substituted with a benzyloxy group at the 3-position and a methyl group at the 2-position

科学的研究の応用

3-(Benzyloxy)-2-methylbenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

作用機序

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its potential role in sm cross-coupling reactions .

Result of Action

Given its potential role in sm cross-coupling reactions, it could potentially contribute to the formation of new carbon–carbon bonds .

生化学分析

Biochemical Properties

3-(Benzyloxy)-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the activation of adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling pathways . The interaction between this compound and adenyl cyclase enhances the production of cAMP, which in turn regulates various physiological processes such as metabolism, gene expression, and cell growth.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cAMP . The increased levels of cAMP can lead to alterations in gene expression, affecting the transcription of genes involved in cellular metabolism and growth. Additionally, this compound has been observed to impact cellular metabolism by enhancing the breakdown of glycogen to glucose, thereby providing energy for cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with adenyl cyclase . This binding activates the enzyme, leading to an increase in cAMP production. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in their activity and function. This cascade of events ultimately leads to alterations in cellular processes such as metabolism, gene expression, and cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained increases in cAMP levels, resulting in persistent changes in cellular function. These changes include enhanced metabolic activity and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve energy production . At high doses, it can lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit significant changes in cellular function. Beyond this threshold, the effects become more pronounced and potentially harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy production and utilization . It interacts with enzymes such as adenyl cyclase and protein kinase A, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of various metabolites, including glucose and ATP, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of this compound within cells is crucial for its activity, as it needs to reach its target enzymes and proteins to modulate their function.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adenyl cyclase and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications ensure that this compound reaches its intended targets, allowing it to effectively modulate cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylbenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylbenzaldehyde and benzyl alcohol.

Reaction: The reaction involves the formation of an ether bond between the benzyl alcohol and the 2-methylbenzaldehyde. This can be achieved through a Williamson ether synthesis, where the benzyl alcohol is deprotonated to form a benzyl alkoxide, which then reacts with the 2-methylbenzaldehyde.

Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

3-(Benzyloxy)-2-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

Oxidation: 3-(Benzyloxy)-2-methylbenzoic acid.

Reduction: 3-(Benzyloxy)-2-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

3-(Benzyloxy)benzaldehyde: Similar structure but lacks the methyl group at the 2-position.

2-Methylbenzaldehyde: Lacks the benzyloxy group at the 3-position.

Benzaldehyde: Lacks both the benzyloxy and methyl groups.

Uniqueness

3-(Benzyloxy)-2-methylbenzaldehyde is unique due to the presence of both the benzyloxy and methyl groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and reactivity patterns compared to its analogs.

特性

IUPAC Name |

2-methyl-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJBHJJWANLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580249 | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918524-14-8 | |

| Record name | 2-Methyl-3-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)